molecular formula C7H9N7 B1435600 N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine CAS No. 120641-13-6

N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine

Cat. No. B1435600
M. Wt: 191.19 g/mol
InChI Key: BJPBBZFUCYXZRI-UHFFFAOYSA-N
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Description

“N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine” is a chemical compound with the CAS Number: 120641-13-6 . It has a molecular weight of 191.2 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves several steps . For instance, heating of certain compounds with phenyl isocyanate at specific temperatures can generate intermediate compounds, which can then react with another mole of phenyl isocyanate to give the desired compound .


Molecular Structure Analysis

The molecular structure of “N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine” can be represented by the Inchi Code: 1S/C7H9N7/c1-10-7-11-2-3-4 (8)12-6 (9)13-5 (3)14-7/h2H,1H3, (H5,8,9,10,11,12,13,14) .


Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in the chemical reactions of pyrimido[4,5-d]pyrimidines .


Physical And Chemical Properties Analysis

“N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine” is a powder that is stored at room temperature . It has a molecular weight of 191.2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been synthesized through a reaction involving 4-amino-2-methylpyrimidine-5-carboxamide and aromatic aldehydes, facilitated by heteropolyacids. This synthesis process offers mild reaction conditions, simple operation, and good yields (Fang, Fang, & Tan, 2015).

Crystal Structures and Molecular Interactions

  • Investigations into the crystal structures of organic salts related to pyrimidine and aminopyrimidine derivatives, including N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine, have shown interesting hydrogen-bonded bimolecular ring motifs. These studies are significant for understanding the molecular interactions and structural properties of such compounds (Balasubramani, Muthiah, & Lynch, 2007).

Anticancer Potential

  • Certain derivatives of pyrimido[4,5-d]pyrimidine, including the N7-methyl variant, have been examined for their anticancer properties. These compounds have shown significant activity against specific cancer cell lines, suggesting their potential as therapeutic agents in oncology (Rao, Rao, Rao, & Maddur, 2020).

Biochemical Enzyme Interactions

  • The compound has been studied in the context of biochemical enzyme interactions, specifically its role in the inhibition of tyrosine kinase activity related to the epidermal growth factor receptor. This research is critical in understanding the compound’s potential in targeted cancer therapies (Rewcastle et al., 1997).

Environmental Implications

  • Research on s-triazine hydrolase from Rhodococcus has shown that this enzyme can dechlorinate triazine compounds closely related to pyrimido[4,5-d]pyrimidine. This finding is relevant to environmental sciences, particularly in the context of bioremediation of certain pollutants (Mulbry, 1994).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The compounds have been applied on a large scale in the medical and pharmaceutical fields . This survey will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

properties

IUPAC Name

2-N-methylpyrimido[4,5-d]pyrimidine-2,5,7-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N7/c1-10-7-11-2-3-4(8)12-6(9)13-5(3)14-7/h2H,1H3,(H5,8,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPBBZFUCYXZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C2C(=NC(=NC2=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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